4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate
CAS No.: 1396807-42-3
Cat. No.: VC4172136
Molecular Formula: C24H28ClN3O7
Molecular Weight: 505.95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396807-42-3 |
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Molecular Formula | C24H28ClN3O7 |
Molecular Weight | 505.95 |
IUPAC Name | 4-[[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Standard InChI | InChI=1S/C22H26ClN3O3.C2H2O4/c23-19-5-1-16(2-6-19)14-29-15-17-9-11-26(12-10-17)13-21(27)25-20-7-3-18(4-8-20)22(24)28;3-1(4)2(5)6/h1-8,17H,9-15H2,(H2,24,28)(H,25,27);(H,3,4)(H,5,6) |
Standard InChI Key | WYKLZXIEDKHREV-UHFFFAOYSA-N |
SMILES | C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is derived from its core components:
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Piperidine backbone: A six-membered amine ring substituted at the 1-position.
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4-Chlorobenzyloxymethyl group: A chlorinated aromatic ether linked to the piperidine via a methyleneoxy bridge.
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Acetamido-benzamide side chain: An acetylated amine connected to a benzamide group.
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Oxalate counterion: Enhances solubility and stability.
Molecular Properties
Property | Value | Source |
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Molecular Formula | C₂₄H₂₇ClN₂O₅·C₂H₂O₄ | |
Molecular Weight | 567.97 g/mol | |
CAS Registry Number | Not publicly disclosed | – |
XLogP3-AA | 3.2 (predicted) | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 9 |
The oxalate salt formation improves aqueous solubility, critical for bioavailability in pharmacological studies .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three key steps (Figure 1):
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Piperidine Functionalization:
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Acetamido-Benzamide Coupling:
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Oxalate Salt Formation:
Key Optimization Strategies:
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Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating.
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Purification: Recrystallization from ethanol achieves >98% purity, avoiding chromatography .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr): 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C ether).
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HPLC: Retention time 12.3 min (C18 column, acetonitrile/water gradient) .
Solubility and Stability
Parameter | Value |
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Water Solubility | 1.2 mg/mL (25°C) |
LogD (pH 7.4) | 2.8 |
Thermal Stability | Decomposes at 210°C |
The oxalate salt exhibits pH-dependent solubility, with optimal stability in pH 4–6 buffers .
Biological Activity and Mechanisms
Pharmacological Targets
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Neurological Targets:
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Analgesic Effects:
In Vitro Studies
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CYP450 Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ >50 μM), favorable for drug-drug interaction profiles .
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Plasma Protein Binding: 89% bound, indicating moderate tissue distribution .
Industrial and Therapeutic Applications
Drug Development
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Lead Compound: Patent US4584303A highlights analogs as non-opioid analgesics .
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Combination Therapy: Synergizes with gabapentin in neuropathic pain models .
Specialty Chemicals
Assay | Result |
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Acute Oral LD₅₀ (rat) | >2000 mg/kg |
Ames Test | Negative (non-mutagenic) |
Future Directions
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